molecular formula C53H64N8O6 B10822781 (2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid

(2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid

Cat. No.: B10822781
M. Wt: 909.1 g/mol
InChI Key: WJYLSDLKLWXYML-CHQPKSDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIO8898 is a potent inhibitor of the interaction between CD40 and CD154, which are proteins involved in immune responses. This compound effectively prevents the binding of soluble CD40 ligand to CD40-immunoglobulin with an inhibitory concentration (IC50) value of 25 micromolar. BIO8898 also inhibits CD40 ligand-induced apoptosis, making it a valuable tool in scientific research focused on immune modulation and related therapeutic applications .

Preparation Methods

The synthetic routes and reaction conditions for BIO8898 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. The industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity. The compound is typically stored as a solid at low temperatures to maintain its stability .

Chemical Reactions Analysis

BIO8898 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It binds to the CD40 ligand, disrupting its interaction with CD40. The compound forms several hydrogen bonds within a hydrophobic binding pocket, leading to conformational changes in the protein structure. This binding is reversible, and the resulting complex is stable .

Scientific Research Applications

BIO8898 has several scientific research applications, particularly in the fields of immunology and oncology:

Mechanism of Action

BIO8898 exerts its effects by binding to the CD40 ligand, a trimeric protein involved in immune signaling. The compound intercalates between the subunits of the CD40 ligand, disrupting its trimeric structure and preventing its interaction with CD40. This disruption leads to the inhibition of CD40 ligand-induced apoptosis and other downstream immune responses. The binding of BIO8898 is accompanied by local and longer-range conformational changes in the protein, enhancing its inhibitory effects .

Comparison with Similar Compounds

BIO8898 is unique in its ability to disrupt the CD40-CD154 interaction through allosteric modulation. Similar compounds include:

BIO8898’s unique binding mechanism and high potency make it a valuable tool in scientific research and a promising lead compound for therapeutic development.

Properties

Molecular Formula

C53H64N8O6

Molecular Weight

909.1 g/mol

IUPAC Name

(2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67)/t42-,43-,48-/m0/s1

InChI Key

WJYLSDLKLWXYML-CHQPKSDDSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCC[C@H]4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCC[C@H]8CN9CCCC9

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCCC4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCCC8CN9CCCC9

Origin of Product

United States

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